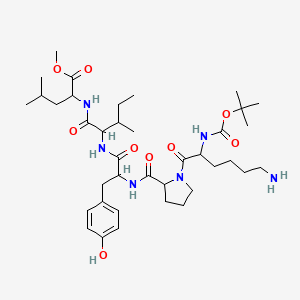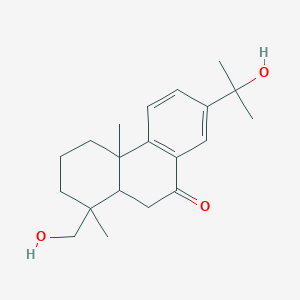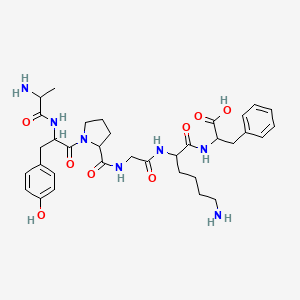![molecular formula C16H25N3O2 B12317737 (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)
(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide is a complex organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, a carbamoyl group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include tert-butyl nitrite for N-nitrosation and tert-butoxycarbonyl (Boc) groups for protection .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carbamoyl group can produce primary amines.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-Amino-4-methyl-N-[(1S)-1-(carbamoyl)-2-phenylethyl]pentanamide
- (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]butanamide
Uniqueness
What sets (2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide apart from similar compounds is its specific stereochemistry and the presence of both a carbamoyl and a phenylethyl group.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
2-amino-4-methyl-N-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
MYTAFXBNPKBRNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)






![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)



![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

